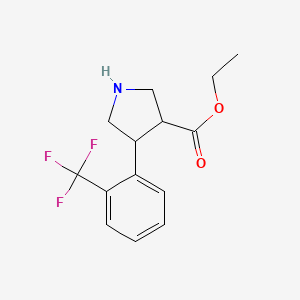![molecular formula C22H23NO5 B12301966 4-ethoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12301966.png)
4-ethoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-1-Fmoc-4-ethoxy-L-proline: is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The ethoxy group at the fourth position of the proline ring adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-1-Fmoc-4-ethoxy-L-proline typically involves the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using the Fmoc group. This is usually achieved by reacting L-proline with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of the Ethoxy Group: The ethoxy group is introduced at the fourth position of the proline ring through a substitution reaction. This can be done using ethyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods: Industrial production of (4R)-1-Fmoc-4-ethoxy-L-proline follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of L-proline are reacted with Fmoc-Cl in industrial reactors.
Substitution Reaction: The protected proline is then subjected to the substitution reaction with ethyl iodide under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4R)-1-Fmoc-4-ethoxy-L-proline can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using piperidine.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Strong bases like sodium hydride and alkyl halides are used for substitution reactions.
Major Products:
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Deprotected proline derivatives.
Substitution Products: Various substituted proline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: (4R)-1-Fmoc-4-ethoxy-L-proline is widely used in peptide synthesis as a building block
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. Its incorporation into peptides can help in understanding the role of proline residues in protein folding and stability.
Medicine: The compound has potential applications in drug development, particularly in designing peptide-based therapeutics. Its stability and ease of incorporation into peptides make it a valuable tool in medicinal chemistry.
Industry: In the pharmaceutical industry, (4R)-1-Fmoc-4-ethoxy-L-proline is used in the synthesis of complex peptides and proteins. Its use in solid-phase peptide synthesis (SPPS) is well-documented, making it an essential reagent in the production of peptide drugs.
Mechanism of Action
The mechanism of action of (4R)-1-Fmoc-4-ethoxy-L-proline primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The ethoxy group can participate in hydrogen bonding, influencing the folding and stability of the resulting peptides. The compound’s molecular targets include enzymes involved in peptide synthesis and proteins that interact with proline residues.
Comparison with Similar Compounds
(4R)-1-Fmoc-4-methoxy-L-proline: Similar structure but with a methoxy group instead of an ethoxy group.
(4R)-1-Fmoc-4-isopropoxy-L-proline: Contains an isopropoxy group at the fourth position.
(4R)-1-Fmoc-4-butoxy-L-proline: Features a butoxy group at the fourth position.
Uniqueness: (4R)-1-Fmoc-4-ethoxy-L-proline is unique due to the presence of the ethoxy group, which provides specific steric and electronic properties. This uniqueness can influence the reactivity and stability of the compound in peptide synthesis, making it a valuable tool for designing peptides with specific characteristics.
Properties
Molecular Formula |
C22H23NO5 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-ethoxy-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H23NO5/c1-2-27-14-11-20(21(24)25)23(12-14)22(26)28-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,2,11-13H2,1H3,(H,24,25) |
InChI Key |
GANZFSNGFPNJGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)
![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)
![Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-](/img/structure/B12301898.png)

![potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12301916.png)
![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)
![2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride](/img/structure/B12301922.png)

![methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)
![Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12301943.png)



